Tert-butyl 4-(4-bromo-2-fluorophenyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(4-bromo-2-fluorophenyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a piperidine ring, and a 4-bromo-2-fluorophenyl group. It is used as an intermediate in the synthesis of various pharmaceuticals and has applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-bromo-2-fluorophenyl)piperidine-1-carboxylate typically involves the reaction of 4-bromo-2-fluoroaniline with tert-butyl 4-piperidone-1-carboxylate. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Industrial production also involves the use of advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-bromo-2-fluorophenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The piperidine ring can be reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted piperidine derivatives, while oxidation and reduction reactions can introduce or modify functional groups on the piperidine ring .
Scientific Research Applications
Tert-butyl 4-(4-bromo-2-fluorophenyl)piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It serves as a building block for the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-bromo-2-fluorophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives synthesized from this compound .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
Tert-butyl 4-cyanopiperidine-1-carboxylate: Another piperidine derivative with different functional groups.
Uniqueness
Tert-butyl 4-(4-bromo-2-fluorophenyl)piperidine-1-carboxylate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its reactivity and binding properties. This makes it a valuable intermediate in the synthesis of complex pharmaceuticals and other chemical products .
Properties
Molecular Formula |
C16H21BrFNO2 |
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Molecular Weight |
358.25 g/mol |
IUPAC Name |
tert-butyl 4-(4-bromo-2-fluorophenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H21BrFNO2/c1-16(2,3)21-15(20)19-8-6-11(7-9-19)13-5-4-12(17)10-14(13)18/h4-5,10-11H,6-9H2,1-3H3 |
InChI Key |
FMEZBHIZDFVCJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
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